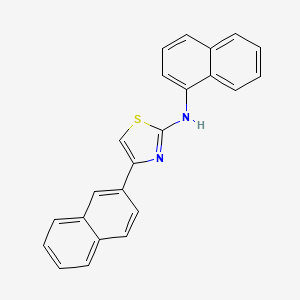

1-Naphthyl(4-(2-naphthyl)(2,5-thiazolyl))amine

Description

1-Naphthyl(4-(2-naphthyl)(2,5-thiazolyl))amine is a heterocyclic organic compound featuring a thiazole core substituted with two naphthyl groups. The thiazole ring (a five-membered ring containing nitrogen and sulfur) is functionalized at the 2- and 5-positions with 1-naphthyl and 4-(2-naphthyl) groups, respectively. This structural configuration confers unique electronic and steric properties, making it a candidate for applications in organic electronics, pharmaceuticals, and materials science.

Structure

3D Structure

Properties

IUPAC Name |

N-naphthalen-1-yl-4-naphthalen-2-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2S/c1-2-8-18-14-19(13-12-16(18)6-1)22-15-26-23(25-22)24-21-11-5-9-17-7-3-4-10-20(17)21/h1-15H,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEAWVAVNMYNHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Naphthyl(4-(2-naphthyl)(2,5-thiazolyl))amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors to form the thiazole ring.

Attachment of Naphthyl Groups: The naphthyl groups are introduced through substitution reactions, often using naphthyl halides and appropriate catalysts.

Final Assembly: The final step involves coupling the thiazole ring with the naphthyl groups under controlled conditions to yield the desired compound.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-Naphthyl(4-(2-naphthyl)(2,5-thiazolyl))amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common reagents used in these reactions include halogens, acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

- 1-Naphthyl(4-(2-naphthyl)(2,5-thiazolyl))amine serves as a versatile building block in the synthesis of more complex organic molecules. It is utilized in various chemical reactions due to its stable aromatic structure and reactivity.

Reagent in Chemical Reactions

- The compound is employed as a reagent in multiple chemical transformations, including oxidation, reduction, and substitution reactions. For example:

- Oxidation : It can be oxidized to form quinone derivatives.

- Reduction : Reduction with agents like sodium borohydride yields amine derivatives.

- Substitution : Electrophilic and nucleophilic substitutions are facilitated by specific catalysts.

Biological Applications

Antimicrobial Activity

- Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens. A study evaluated thiazole derivatives for their antifungal activity against multidrug-resistant Candida species and found promising results for related compounds .

Anticancer Properties

- The compound is under investigation for its potential anticancer effects. A series of aminothiazole derivatives have demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells . This positions this compound as a candidate for further drug development targeting cancer.

Medicinal Applications

Therapeutic Agent Development

- Ongoing research aims to explore the therapeutic potential of this compound in treating various diseases. Its interaction with specific molecular targets may modulate biological pathways relevant to disease progression.

Industrial Applications

Dyes and Pigments Production

- The compound's stable aromatic structure makes it suitable for use in the production of dyes and pigments. Its unique properties allow for the formulation of colorants with enhanced stability and performance characteristics.

Case Studies

- Antimicrobial Research : A study highlighted the effectiveness of thiazole derivatives against drug-resistant Candida strains, paving the way for new antimicrobial agents .

- Cytotoxicity Evaluation : Investigations into the cytotoxic effects of aminothiazole derivatives showed promising results against human cancer cells, suggesting potential therapeutic applications.

- Synthesis Optimization : Research into synthetic routes for producing this compound has led to improved yields through multi-step organic reactions involving cyclization and substitution techniques.

Mechanism of Action

The mechanism by which 1-Naphthyl(4-(2-naphthyl)(2,5-thiazolyl))amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Insights :

- Naphthyl substituents in the target compound provide superior π-conjugation compared to phenyl or pyridyl analogs, favoring charge transport in organic semiconductors .

- Electron-withdrawing groups (e.g., fluorine in , pyridyl in ) enhance stability and redox activity, critical for pharmaceutical or electrochemical applications.

Key Insights :

Biological Activity

1-Naphthyl(4-(2-naphthyl)(2,5-thiazolyl))amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant research findings.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : The initial step involves cyclization reactions to form the thiazole ring from appropriate precursors.

- Attachment of Naphthyl Groups : Naphthyl groups are introduced through substitution reactions utilizing naphthyl halides and catalysts.

- Final Assembly : The final coupling of the thiazole ring with naphthyl groups is performed under controlled conditions to yield the target compound .

The biological activity of this compound is attributed to its interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways:

- Antimicrobial Activity : The compound exhibits notable activity against Gram-positive bacteria and fungi. Studies have shown that derivatives containing thiazole rings can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. Mechanistic studies are ongoing to elucidate its effects on cancer-related pathways .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and its derivatives:

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives:

- Antimicrobial Studies : A series of thiazole derivatives were synthesized and evaluated for their antibacterial properties. Notably, compounds with naphthoquinone-fused thiazole structures demonstrated excellent activity against resistant bacterial strains, indicating a promising avenue for developing new antimicrobial agents .

- Anticancer Research : In vitro studies on A549 and Caco-2 cell lines revealed that certain derivatives could significantly inhibit cell proliferation and induce apoptosis. These findings highlight the potential for these compounds in cancer therapy development .

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that these compounds may interact with specific cellular pathways involved in inflammation and cell survival, further supporting their therapeutic potential .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-Naphthyl(4-(2-naphthyl)(2,5-thiazolyl))amine?

Answer:

The synthesis typically involves condensation reactions between naphthylamine derivatives and thiazole precursors. A validated approach includes:

- Step 1: Reacting 2-amino-4-phenylthiazole with a naphthyl aldehyde derivative under reflux in ethanol with acetic acid as a catalyst to form Schiff base intermediates .

- Step 2: Purification via recrystallization from ethanol to isolate the final product.

Alternative routes may utilize α-chloroacetyl chloride to functionalize naphthol derivatives, forming amine linkages through nucleophilic substitution, as seen in analogous thiazole syntheses .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Answer:

Key methods include:

- NMR Spectroscopy: H and C NMR to confirm aromatic proton environments and amine/thiazole connectivity (e.g., δ 6.12–7.48 ppm for naphthyl protons, δ 3.29–3.52 ppm for thiazole substituents) .

- Mass Spectrometry (MS): High-resolution MS to verify molecular ion peaks (e.g., m/z 412.0 [M+1] for related thiazolylamines) .

- Infrared (IR) Spectroscopy: Peaks at ~1600–1650 cm for C=N bonds in thiazole rings .

Advanced: How can researchers optimize reaction yields in multi-step syntheses involving naphthyl and thiazolyl moieties?

Answer:

Optimization strategies include:

- Catalyst Screening: Testing acidic (e.g., acetic acid) vs. basic conditions to enhance condensation efficiency .

- Temperature Control: Maintaining reflux temperatures (70–80°C) to balance reaction rate and side-product formation .

- Purification Techniques: Employing column chromatography or gradient recrystallization to isolate high-purity intermediates .

- Solvent Selection: Using polar aprotic solvents (e.g., DMF) for steps requiring nucleophilic substitution .

Advanced: What experimental approaches resolve contradictions in reported biological activity data (e.g., antimicrobial vs. antitumor effects)?

Answer:

To address discrepancies:

- Dose-Response Studies: Establish dose-dependent activity curves to identify effective concentration ranges .

- Mechanistic Validation: Use enzyme inhibition assays (e.g., 5-LOX for anti-inflammatory activity) or cell viability tests (e.g., MTT assays for antitumor effects) to confirm target engagement .

- Comparative Analysis: Benchmark against structurally similar compounds (e.g., AMP423, a naphthyl-derived antitumor agent) to contextualize activity profiles .

Basic: What are the primary applications of this compound in academic research?

Answer:

Current applications focus on:

- Antimicrobial Studies: Evaluating inhibition of bacterial/fungal pathogens via disk diffusion assays .

- Cancer Research: Screening for apoptosis induction using caspase-3 activation assays .

- Chemical Biology: Probing enzyme interactions (e.g., dopamine D2/serotonin 5-HT3 receptors) via receptor-binding assays .

Advanced: How can QSAR modeling improve the design of thiazolylamine derivatives?

Answer:

Quantitative Structure-Activity Relationship (QSAR) studies enable:

- Descriptor Selection: Parameters like logP, molar refractivity, and HOMO/LUMO energies correlate with antimicrobial/antitumor activity .

- Activity Prediction: Machine learning models trained on datasets of thiazole derivatives can prioritize synthesis targets .

- Scaffold Optimization: Modifying substituents (e.g., electron-withdrawing groups on naphthyl rings) to enhance bioactivity .

Advanced: What strategies mitigate challenges in characterizing unstable intermediates during synthesis?

Answer:

- In Situ Monitoring: Use techniques like FT-IR or Raman spectroscopy to track intermediate formation without isolation .

- Low-Temperature Workup: Quench reactions at 0–4°C to stabilize sensitive intermediates (e.g., Schiff bases) .

- Protecting Groups: Introduce tert-butoxycarbonyl (Boc) groups to amines to prevent undesired side reactions .

Basic: What safety considerations are critical when handling this compound?

Answer:

- Toxicity: Naphthylamines are potential carcinogens; use fume hoods and personal protective equipment (PPE) .

- Storage: Keep under inert atmosphere (N/Ar) at –20°C to prevent oxidation .

- Waste Disposal: Follow institutional guidelines for aromatic amine waste, including neutralization before disposal .

Advanced: How can molecular docking studies guide the design of derivatives with enhanced receptor affinity?

Answer:

- Target Selection: Dock the compound into active sites of receptors (e.g., 5-HT3 or D2) using software like AutoDock Vina .

- Binding Mode Analysis: Identify key interactions (e.g., π-π stacking with naphthyl groups, hydrogen bonds with thiazole amines) .

- Derivative Design: Modify substituents to strengthen binding (e.g., adding halogen atoms for hydrophobic interactions) .

Advanced: What analytical techniques validate purity for in vivo studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.